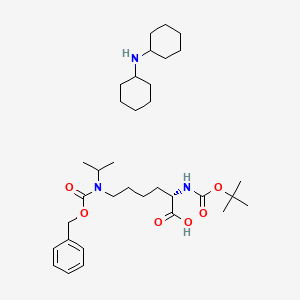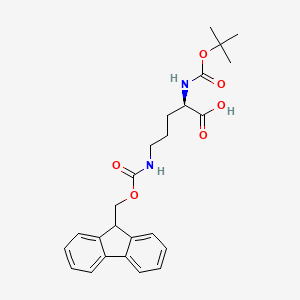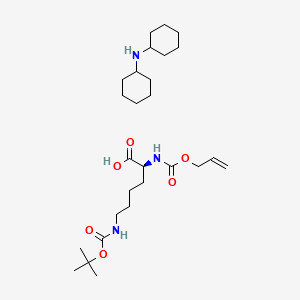
Fmoc-Lys(Me)2-OH HCl
Descripción general
Descripción
Fmoc-lys(ME)2-OH hcl is a compound used in scientific research and laboratory experiments. It is an amino acid derivative of lysine, a naturally occurring essential amino acid. This compound is a versatile compound that can be used in a variety of applications, including protein synthesis, peptide synthesis, and protein engineering. It has been used in a variety of biochemical and physiological studies, and is a key component of many laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-Lys(Me)2-OH HCl se utiliza comúnmente en la síntesis de péptidos {svg_1}. Es un reactivo utilizado para la introducción de dimetil-lisina durante Fmoc SPPS {svg_2}.
Síntesis de Péptidos Relacionados con Histonas
Este compuesto se utiliza en la síntesis de matrices de péptidos relacionados con histonas que contienen residuos de arginina y lisina metilados {svg_3}. Las histonas son proteínas que empaquetan y ordenan el ADN en unidades estructurales llamadas nucleosomas, jugando un papel crucial en la regulación genética.
Síntesis Química de Proteínas
En el campo de la síntesis química de proteínas, this compound se utiliza en la ligación química nativa (NCL) para aumentar la eficiencia de la reacción {svg_4}. NCL es una reacción clave en la síntesis química de proteínas {svg_5}.
Desulfuración
This compound se utiliza en la desulfuración, un proceso que se utiliza a menudo en la síntesis química de proteínas para convertir residuos de Cys en residuos de Ala más abundantes {svg_6}.
Síntesis en una Sola Etapa
El compuesto se ha utilizado en la síntesis en una sola etapa de dos proteínas histona H3 metiladas de manera diferente mediante NCL y desulfuración {svg_7}. Este proceso simplifica el procedimiento de síntesis y aumenta el rendimiento general.
Síntesis de Enlaces de Péptidos para Conjugados de Anticuerpo Monoclonal-Auristatina F
Fmoc-Lys(Me)3-OH Cloruro, un compuesto relacionado, se ha utilizado en la síntesis de enlaces de péptidos para conjugados de anticuerpo monoclonal-auristatina F {svg_8}. Aunque esto no está directamente relacionado con this compound, muestra el potencial de compuestos similares en el campo de la administración de fármacos.
Mecanismo De Acción
Target of Action
Fmoc-Lys(Me)2-OH HCl is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides where lysine residues are needed. It is particularly useful for introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The compound works by being incorporated into the growing peptide chain during SPPS . The Fmoc group serves as a protective group for the amino acid during the synthesis process . Once the peptide synthesis is complete, the Fmoc group is removed, leaving the dimethyl-lysine residue as part of the peptide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound allows for the specific incorporation of dimethyl-lysine residues into peptides, which can then influence the function and properties of the synthesized peptide .
Pharmacokinetics
It’s important to note that the compound is typically stored at temperatures between -10°c to -25°c to maintain its stability .
Result of Action
The result of the action of this compound is the successful incorporation of dimethyl-lysine residues into peptides during SPPS . This can have significant effects on the properties of the synthesized peptide, including its overall structure, stability, and function .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during SPPS . Proper storage and handling of the compound, including avoiding dust formation and contact with skin and eyes, are also crucial for its effective use .
Análisis Bioquímico
Biochemical Properties
Fmoc-lys(ME)2-OH hcl plays a significant role in biochemical reactions. It is involved in the methylation of lysine in histone tails, a common posttranslational modification . This modification functions in histone-regulated chromatin condensation, with binding of methylated lysine occurring in aromatic pockets on chromodomain proteins .
Cellular Effects
It is known that the methylation of lysine residues, a process in which this compound is involved, can influence various cellular processes, including gene expression and cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the methylation of lysine residues . This process can lead to changes in gene expression and can influence the activity of various enzymes and proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in DMF .
Metabolic Pathways
This compound is involved in the methylation of lysine residues, a key process in various metabolic pathways
Propiedades
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAFKDBWNFBCC-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673978 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252049-10-8 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















